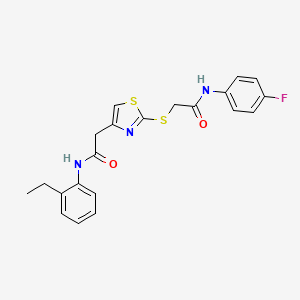

N-(2-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O2S2 and its molecular weight is 429.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

Indole and thiazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the derivative.

Mode of action

The interaction of these compounds with their targets can result in a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical pathways

The affected pathways and their downstream effects can also vary widely. For example, some indole derivatives have been shown to inhibit the replication of certain viruses .

Result of action

The molecular and cellular effects of these compounds can include changes in cell signaling, gene expression, and metabolic processes, among others. These effects can contribute to their therapeutic activities .

Actividad Biológica

N-(2-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with various substituents. The presence of the thiazole moiety is critical for its biological activity, as evidenced by various studies demonstrating that thiazole-containing compounds exhibit significant anti-cancer and anti-microbial properties .

Anticancer Activity

This compound has shown promising anticancer activity in several studies. For instance, compounds with similar thiazole structures have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines. The structure activity relationship indicates that substituents on the thiazole ring significantly influence the potency against cancer cells .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 1 | MDA-MB-231 | 1.61 ± 1.92 |

| 2 | HT-29 | 1.98 ± 1.22 |

| 3 | A-431 | < 5 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research has shown that thiazole derivatives exhibit antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups on the phenyl ring enhances this activity, making it a candidate for further development as an antimicrobial agent .

The proposed mechanism of action for this compound involves interaction with specific biological targets, including enzymes involved in cancer cell proliferation and microbial growth. Studies suggest that the compound may inhibit key enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and has implications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Thiazole Derivatives : A study synthesized various thiazole derivatives and tested their anticancer effects, revealing significant cytotoxicity against multiple cancer cell lines with varying degrees of potency based on structural modifications .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazole-based compounds, finding that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

- Structure Activity Relationship Studies : Detailed SAR studies have indicated that modifications at specific positions on the thiazole ring can enhance or reduce biological activity, guiding future synthesis efforts towards more potent derivatives .

Análisis De Reacciones Químicas

Key Reaction Pathways

The synthesis of this compound involves multi-step reactions, typically including:

-

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo carbonyl compounds under basic conditions (e.g., KOH/EtOH) to form the thiazole core .

-

Thioether Coupling : Reaction of thiol-containing intermediates (e.g., 2-mercaptoacetamide derivatives) with halogenated precursors (e.g., bromoethylamine) in polar aprotic solvents like DMF.

-

Amide Bond Formation : Coupling of the fluorophenylamine group with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) using coupling agents such as EDCI/HOBt .

Optimized Conditions

Thiazole Ring

-

Electrophilic Substitution : The thiazole’s C-5 position undergoes bromination or nitration in the presence of HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> or Br<sub>2</sub>/AcOH .

-

Nucleophilic Attack : Reacts with Grignard reagents at the C-2 position under anhydrous conditions .

Thioether Linkage

-

Oxidation : Forms sulfoxide (using H<sub>2</sub>O<sub>2</sub>/AcOH) or sulfone (with mCPBA) derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form sulfonium salts.

Acetamide Core

-

Hydrolysis : Cleavage under acidic (HCl/H<sub>2</sub>O, reflux) or basic (NaOH/EtOH, 60°C) conditions yields carboxylic acid or amine derivatives, respectively .

-

Reduction : LiAlH<sub>4</sub> reduces the amide to a secondary amine .

Fluorophenyl Group

-

Electrophilic Aromatic Substitution : Fluorine directs incoming electrophiles (e.g., NO<sub>2</sub><sup>+</sup>) to the para position relative to the amide .

Mechanistic Insights from Biological Studies

The compound’s bioactivity is linked to its reactivity in physiological environments:

-

Enzyme Inhibition : The thiazole ring and fluorophenyl group participate in hydrophobic interactions and hydrogen bonding with COX-II active sites, as shown in molecular docking studies .

-

Metabolic Modifications :

Thermal Degradation

-

Decomposes above 200°C, forming volatile byproducts (e.g., SO<sub>2</sub>, NH<sub>3</sub>) detected via TGA-FTIR.

Photodegradation

-

UV exposure (254 nm) induces C–S bond cleavage in the thioether, yielding thiazole-4-acetic acid and 4-fluoroaniline derivatives .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Thiazole (C-5) | Bromination | Br<sub>2</sub>/AcOH, 50°C | 5-Bromo-thiazole derivative |

| Thioether | Oxidation | mCPBA, DCM, 0°C | Sulfone |

| Acetamide | Hydrolysis | 6M HCl, reflux, 4 h | 2-(Thiazol-4-yl)acetic acid |

| Fluorophenyl | Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Fluoro-3-nitroaniline |

Research Findings

-

Anticancer Activity : Analogues with similar thiazole-acetamide scaffolds show IC<sub>50</sub> values of 1.61–5.71 µM against PC3 and MCF-7 cell lines, attributed to thiazole-mediated DNA intercalation .

-

Antibacterial Properties : Fluorophenyl-thiazole derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus epidermidis due to sulfhydryl group interactions .

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S2/c1-2-14-5-3-4-6-18(14)25-19(26)11-17-12-28-21(24-17)29-13-20(27)23-16-9-7-15(22)8-10-16/h3-10,12H,2,11,13H2,1H3,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVYQMAYZXZVSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.